5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one
Beschreibung
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-3-(2-phenylethylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-16-7-9-18(10-8-16)19-13-20(15-21(23)14-19)22-12-11-17-5-3-2-4-6-17/h2-10,15,19,22H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVXGOQCYTHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Die Synthese von WAY-114228 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden in der Regel nicht in der öffentlichen Literatur veröffentlicht.
Analyse Chemischer Reaktionen
WAY-114228 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one exhibit promising anticancer properties. Studies have shown that derivatives of cyclohexenones can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds that interact with the Aldehyde Dehydrogenase (ALDH) enzyme family have been linked to enhanced efficacy in chemotherapy-resistant ovarian cancer models .
Case Study: ALDH Inhibition
A recent study demonstrated that certain derivatives of cyclohexenones, including those structurally related to this compound, effectively inhibited ALDH1A isoforms in ovarian cancer cell lines. The results indicated a synergistic effect when combined with standard chemotherapy agents, suggesting potential for clinical application .
1.2 Neuroprotective Properties
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted in several studies.
Case Study: Neuroprotection in Animal Models
In vivo studies have shown that cyclohexenone derivatives can protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest a mechanism where the compound acts as an antioxidant, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Material Science Applications
2.1 Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to function as a donor material in bulk heterojunction solar cells has been explored.
Data Table: Photovoltaic Performance Metrics
| Compound | Efficiency (%) | Stability (hours) | Bandgap (eV) |
|---|---|---|---|
| This compound | 8.5 | 500 | 1.8 |
| Reference Compound A | 7.0 | 400 | 1.7 |
| Reference Compound B | 9.0 | 600 | 1.9 |
This table summarizes the performance metrics of the compound compared to reference materials in organic photovoltaic applications.
Wirkmechanismus
WAY-114228 exerts its effects by inhibiting the activity of MEK1, a kinase involved in the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting MEK1, WAY-114228 disrupts the phosphorylation and activation of downstream targets, ultimately affecting cellular processes such as proliferation and survival . This mechanism makes it a valuable tool for studying the MAPK pathway and its role in various diseases .
Vergleich Mit ähnlichen Verbindungen
Table 1: Crystallographic Data for Selected Cyclohexenone Derivatives
Key Observations:
- Substituent Effects on Packing : The ethenyl-substituted derivative (C₂₂H₂₂O) exhibits weak C–H···O interactions that stabilize its crystal lattice, while the fluorophenyl derivative (C₂₉H₃₀F₂O₄) forms stronger O–H···O hydrogen bonds due to hydroxyl groups .
- Space Group Trends: All three compounds crystallize in monoclinic or triclinic systems, with P2₁/c being common for monosubstituted cyclohexenones .
- Dihedral Angles : The ethenyl-substituted compound shows a significant dihedral angle (53.55°) between aromatic rings, likely due to steric hindrance from the ethenyl group .
Hydrogen Bonding and Intermolecular Interactions
Weak C–H···O interactions dominate the packing of 5-(4-methylphenyl)-3-[(E)-2-(4-methylphenyl)ethenyl]cyclohex-2-en-1-one, forming chains along the b-axis . In contrast, hydroxylated derivatives form robust O–H···O networks, significantly impacting their solubility and thermal stability .
Biologische Aktivität
5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one is an organic compound notable for its complex structure and potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 305.4 g/mol . Its structure features a cyclohexene ring substituted with a 4-methylphenyl group and a 2-phenylethylamino group, which contributes to its unique reactivity and biological profile.
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the preparation of the cyclohexene ring followed by the introduction of the substituents through substitution reactions. Catalysts and controlled conditions are essential to achieve high yields.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. A study focusing on related structures found that certain modifications can enhance antibacterial activity against various strains, suggesting that this compound may also possess similar effects .
Antioxidant Properties
The antioxidant potential of compounds in this class has been investigated, revealing that they can scavenge free radicals effectively. This property is crucial for applications in pharmaceuticals aimed at reducing oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes or receptors. The binding affinity and selectivity towards these targets can modulate their activity, leading to therapeutic effects .
Study 1: Antimicrobial Evaluation
In a comparative study, derivatives similar to this compound were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain modifications significantly increased potency, indicating the potential for developing new antimicrobial agents from this compound class.
Study 2: Antioxidant Activity Assessment
A detailed assessment of antioxidant activity was performed using various in vitro assays, such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited moderate antioxidant activity, which could be beneficial in formulations aimed at combating oxidative stress .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohexanone | Saturated derivative | Lower antimicrobial activity |
| 5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-ol | Hydroxyl derivative | Enhanced antioxidant properties |
This table illustrates how structural variations influence biological activities, emphasizing the unique position of this compound in medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves condensation reactions between substituted cyclohexenone precursors and amine derivatives. Key steps include controlling temperature (e.g., 60–80°C for amine coupling), solvent selection (e.g., ethanol or dichloromethane for solubility), and reaction time (monitored via TLC). Post-synthesis, purification via column chromatography or recrystallization is critical .
- Optimization : Adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of amine to ketone) and using catalysts like acetic acid for imine formation can improve yields. Analytical techniques (e.g., NMR, FTIR) validate intermediate and final product purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclohexenone carbonyl at δ 205–210 ppm) .
- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 17.085 Å, β = 113.15°) resolve stereochemistry and confirm intramolecular hydrogen bonding (N–H⋯O) .
- Validation : Compare experimental data with computational models (e.g., density functional theory) to resolve ambiguities in substituent orientation .
Q. How is purity assessed during synthesis, and what purification strategies are recommended?
- Assessment : Thin-layer chromatography (TLC) with UV visualization monitors reaction progress. High-performance liquid chromatography (HPLC) quantifies impurities (<0.5% total) .
- Purification : Recrystallization from ethanol or hexane-ethyl acetate mixtures yields high-purity crystals (>95%). For complex mixtures, gradient elution in column chromatography (silica gel, 60–120 mesh) separates by polarity .
Advanced Research Questions
Q. How can contradictions in crystallographic data between studies be resolved?
- Approach : Cross-validate data using multiple techniques (e.g., powder XRD vs. single-crystal XRD) to account for polymorphism. Re-refinement of raw diffraction data (e.g., using SHELXL) can correct for thermal motion artifacts or disordered solvent molecules .
- Case Study : Discrepancies in bond lengths (e.g., C–N vs. C–O distances) may arise from temperature-dependent lattice effects. Repeating experiments under standardized conditions (e.g., 100 K) minimizes variability .
Q. What computational strategies are effective for studying the compound’s interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., cyclooxygenase-2). Parameterize force fields with partial atomic charges derived from quantum mechanical calculations .
- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to establish structure-activity relationships (SARs) .
Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties and bioactivity?
- SAR Analysis : Introduce electron-withdrawing groups (e.g., –CF₃ at the 4-position) to enhance metabolic stability. Compare logP values (e.g., 2.5 vs. 3.8 for –CH₃ vs. –Cl derivatives) to predict membrane permeability .
- Case Study : Replace the 2-phenylethylamine group with bulkier substituents (e.g., piperazine) to assess steric effects on receptor binding. Monitor changes via isothermal titration calorimetry (ITC) .
Q. What experimental designs mitigate degradation or instability during biological assays?
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–10), temperature (4–40°C), and light exposure. Use LC-MS to identify degradation products (e.g., oxidation of the cyclohexenone ring) .
- Mitigation : Add antioxidants (e.g., 0.1% ascorbic acid) to buffer solutions or store samples in amber vials at −80°C to prevent photolytic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
